Danusertib

Catalog No.
S547875
CAS No.
827318-97-8
M.F
C26H30N6O3
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Danusertib

CAS Number

827318-97-8

Product Name

Danusertib

IUPAC Name

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1

InChI Key

XKFTZKGMDDZMJI-HSZRJFAPSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

danusertib, PHA 739358, PHA-739358, PHA739358

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC

Description

The exact mass of the compound Danusertib is 474.23794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cell Cycle Regulation:

Aurora B kinase plays a critical role in cell division by regulating chromosome segregation during mitosis. Danusertib acts by inhibiting Aurora B kinase, thereby disrupting this process and leading to cell cycle arrest. This property makes Danusertib a valuable tool for studying cell cycle regulation and its role in various cellular processes [1].

Source

1:

Cancer Research:

FLT3 mutations are frequently observed in certain types of leukemia, such as acute myeloid leukemia (AML). Danusertib's ability to inhibit FLT3 makes it a potential therapeutic candidate for these cancers. Studies have shown that Danusertib can induce cell death in FLT3-mutated leukemia cells [2].

Source

2:

Researchers are actively investigating the effectiveness of Danusertib in combination with other therapies for various cancers. Additionally, Danusertib's role in targeting cancer stem cells, which are thought to contribute to tumor recurrence, is also being explored [3, 4].

Source

3: Source: 4:

Other Research Applications:

Beyond cell cycle regulation and cancer research, Danusertib is being explored for its potential applications in other areas of scientific research. These include:

  • Neurodegenerative diseases: Studies suggest that Danusertib might have neuroprotective effects and could be beneficial in models of neurodegenerative diseases like Alzheimer's disease [5].

Source

5:

  • Cardiovascular diseases: Danusertib's role in regulating vascular endothelial growth factor (VEGF) signaling is being investigated in the context of cardiovascular diseases [6].

Danusertib, also known by its developmental code PHA-739358, is a small-molecule inhibitor primarily targeting the Aurora kinase family, particularly Aurora B kinase. This compound is classified as a 3-aminopyrazole derivative and has been extensively studied for its potential in cancer therapy. The chemical formula for danusertib is C26H30N6O3C_{26}H_{30}N_{6}O_{3}, and it exhibits a molecular weight of approximately 474.57 g/mol. The compound's structure allows it to effectively inhibit crucial processes in cell division, making it a candidate for treating various malignancies, including leukemia and solid tumors.

Danusertib acts by competitively binding to the ATP-binding pocket of aurora A, B, and C kinases [, ]. This binding disrupts the kinase's ability to transfer phosphate groups, which are essential for proper cell cycle progression. By inhibiting these kinases, Danusertib arrests cells in the mitosis (M) phase, ultimately leading to cell death (apoptosis) in cancer cells [].

Danusertib functions by inhibiting the phosphorylation of histone H3 at serine 10, a critical step in chromosome condensation during mitosis. By blocking this phosphorylation, danusertib disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that danusertib induces polyploidy and reduces cell viability by causing a failure of cell division . This mechanism highlights its role in targeting the mitotic machinery of rapidly dividing cancer cells.

Danusertib exhibits potent biological activity against various cancer cell lines, with submicromolar IC50 values indicating strong inhibition of cell proliferation. In studies involving gastric cancer cell lines such as AGS and NCI-N78, danusertib was shown to induce apoptosis and autophagy while inhibiting epithelial-to-mesenchymal transition . The compound's effects are mediated through multiple signaling pathways, including PI3K/Akt/mTOR and p38 mitogen-activated protein kinase pathways . Additionally, danusertib has demonstrated efficacy against imatinib-resistant Bcr-Abl mutations, including the T315I mutation, making it relevant for treating chronic myelogenous leukemia .

The synthesis of danusertib involves several steps that typically include the formation of the pyrazole core followed by modifications to achieve the desired substituents. The general synthetic route includes:

  • Formation of the Pyrazole Ring: The initial step often involves the reaction of appropriate precursors to form the pyrazole structure.
  • Substitution Reactions: Subsequent reactions introduce functional groups such as amines and ketones to create the final compound.
  • Purification: The product is purified using techniques like column chromatography to isolate danusertib from unreacted materials and by-products.

These methods allow for the efficient production of danusertib in sufficient quantities for both preclinical and clinical studies.

Danusertib is primarily investigated for its applications in oncology, particularly in treating various types of cancers such as:

  • Leukemia: Particularly effective against chronic myelogenous leukemia.
  • Solid Tumors: Shows promise in treating gastric and other solid tumors due to its ability to induce apoptosis and inhibit tumor growth.
  • Combination Therapies: Danusertib's unique mechanism makes it a candidate for combination therapies with other anticancer agents to enhance therapeutic efficacy.

Interaction studies have shown that danusertib not only inhibits Aurora kinases but also targets several other kinases involved in cancer progression. Notably, it has been reported to inhibit tyrosine kinases such as Bcr-Abl (including resistant mutations), Ret, Trk-A, and fibroblast growth factor receptor-1 . These interactions contribute to its broad-spectrum antitumor activity and highlight its potential as a multi-targeted therapeutic agent.

Several compounds share structural or functional similarities with danusertib, particularly within the category of Aurora kinase inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
VX-680Aurora kinase inhibitorEarly-stage clinical candidate
HesperadinSelective Aurora kinase inhibitorInitially discovered for its growth inhibition properties
PHA-680632Aurora kinase inhibitorPredecessor analog with similar properties

Danusertib stands out due to its ability to inhibit not only Aurora kinases but also specific tyrosine kinases involved in resistance mechanisms, making it a versatile option in targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

474.23793884 g/mol

Monoisotopic Mass

474.23793884 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M3X659D0FY

Pharmacology

Danusertib is a small-molecule 3-aminopyrazole derivative with potential antineoplastic activity. Danusertib binds to and inhibits the Aurora kinases, which may result in cell growth arrest and apoptosis in tumor cells in which Aurora kinases are overexpressed. This agent may preferentially bind to and inhibit Aurora B kinase. Aurora kinases, a family of serine-threonine kinases, are important regulators of cellular proliferation and division.

Other CAS

827318-97-8

Wikipedia

Danusertib

Dates

Modify: 2023-08-15
1: Borthakur G, Dombret H, Schafhausen P, Brummendorf TH, Boissel N, Jabbour E, Mariani M, Capolongo L, Carpinelli P, Davite C, Kantarjian H, Cortes JE. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica. 2015 Jul;100(7):898-904. doi: 10.3324/haematol.2014.115279. Epub 2015 Apr 17. PubMed PMID: 25887498; PubMed Central PMCID: PMC4486224.
2: Telford BJ, Chen A, Beetham H, Frick J, Brew TP, Gould CM, Single A, Godwin T, Simpson KJ, Guilford P. Synthetic Lethal Screens Identify Vulnerabilities in GPCR Signaling and Cytoskeletal Organization in E-Cadherin-Deficient Cells. Mol Cancer Ther. 2015 May;14(5):1213-23. doi: 10.1158/1535-7163.MCT-14-1092. Epub 2015 Mar 16. PubMed PMID: 25777964.
3: Yuan CX, Zhou ZW, Yang YX, He ZX, Zhang X, Wang D, Yang T, Pan SY, Chen XW, Zhou SF. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. Drug Des Devel Ther. 2015 Mar 2;9:1293-318. doi: 10.2147/DDDT.S74964. eCollection 2015. PubMed PMID: 25767376; PubMed Central PMCID: PMC4354435.
4: Li JP, Yang YX, Liu QL, Zhou ZW, Pan ST, He ZX, Zhang X, Yang T, Pan SY, Duan W, He SM, Chen XW, Qiu JX, Zhou SF. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells. Drug Des Devel Ther. 2015 Feb 17;9:1027-62. doi: 10.2147/DDDT.S74412. eCollection 2015. PubMed PMID: 25733818; PubMed Central PMCID: PMC4338784.
5: Hole S, Pedersen AM, Lykkesfeldt AE, Yde CW. Aurora kinase A and B as new treatment targets in aromatase inhibitor-resistant breast cancer cells. Breast Cancer Res Treat. 2015 Feb;149(3):715-26. doi: 10.1007/s10549-015-3284-8. Epub 2015 Feb 10. PubMed PMID: 25667100.
6: Schöffski P, Besse B, Gauler T, de Jonge MJ, Scambia G, Santoro A, Davite C, Jannuzzo MG, Petroccione A, Delord JP. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study. Ann Oncol. 2015 Mar;26(3):598-607. doi: 10.1093/annonc/mdu566. Epub 2014 Dec 8. PubMed PMID: 25488684.
7: Illert AL, Seitz AK, Rummelt C, Kreutmair S, Engh RA, Goodstal S, Peschel C, Duyster J, von Bubnoff N. Inhibition of Aurora kinase B is important for biologic activity of the dual inhibitors of BCR-ABL and Aurora kinases R763/AS703569 and PHA-739358 in BCR-ABL transformed cells. PLoS One. 2014 Nov 26;9(11):e112318. doi: 10.1371/journal.pone.0112318. eCollection 2014. PubMed PMID: 25426931; PubMed Central PMCID: PMC4245092.
8: Diculescu VC, Enache TA. Electrochemical evaluation of Abelson tyrosine-protein kinase 1 activity and inhibition by imatinib mesylate and danusertib. Anal Chim Acta. 2014 Oct 3;845:23-9. doi: 10.1016/j.aca.2014.06.025. Epub 2014 Jun 17. PubMed PMID: 25201268.
9: Cheung CH, Sarvagalla S, Lee JY, Huang YC, Coumar MS. Aurora kinase inhibitor patents and agents in clinical testing: an update (2011 - 2013). Expert Opin Ther Pat. 2014 Sep;24(9):1021-38. doi: 10.1517/13543776.2014.931374. Epub 2014 Jun 26. Review. PubMed PMID: 24965505.
10: Zhang Q, Descamps O, Hart MJ, Poksay KS, Spilman P, Kane DJ, Gorostiza O, John V, Bredesen DE. Paradoxical effect of TrkA inhibition in Alzheimer's disease models. J Alzheimers Dis. 2014;40(3):605-17. doi: 10.3233/JAD-130017. PubMed PMID: 24531152; PubMed Central PMCID: PMC4091737.
11: Catucci G, Occhipinti A, Maffei M, Gilardi G, Sadeghi SJ. Effect of human flavin-containing monooxygenase 3 polymorphism on the metabolism of aurora kinase inhibitors. Int J Mol Sci. 2013 Jan 28;14(2):2707-16. doi: 10.3390/ijms14022707. PubMed PMID: 23358255; PubMed Central PMCID: PMC3588010.
12: Xie L, Meyskens FL Jr. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines. Melanoma Res. 2013 Apr;23(2):102-13. doi: 10.1097/CMR.0b013e32835df5e4. PubMed PMID: 23344158; PubMed Central PMCID: PMC4077197.
13: Winter GE, Rix U, Carlson SM, Gleixner KV, Grebien F, Gridling M, Müller AC, Breitwieser FP, Bilban M, Colinge J, Valent P, Bennett KL, White FM, Superti-Furga G. Systems-pharmacology dissection of a drug synergy in imatinib-resistant CML. Nat Chem Biol. 2012 Nov;8(11):905-12. doi: 10.1038/nchembio.1085. Epub 2012 Sep 30. PubMed PMID: 23023260; PubMed Central PMCID: PMC4038039.
14: Meulenbeld HJ, Bleuse JP, Vinci EM, Raymond E, Vitali G, Santoro A, Dogliotti L, Berardi R, Cappuzzo F, Tagawa ST, Sternberg CN, Jannuzzo MG, Mariani M, Petroccione A, de Wit R. Randomized phase II study of danusertib in patients with metastatic castration-resistant prostate cancer after docetaxel failure. BJU Int. 2013 Jan;111(1):44-52. doi: 10.1111/j.1464-410X.2012.11404.x. Epub 2012 Aug 29. PubMed PMID: 22928785.
15: Ochiana SO, Pandarinath V, Wang Z, Kapoor R, Ondrechen MJ, Ruben L, Pollastri MP. The human Aurora kinase inhibitor danusertib is a lead compound for anti-trypanosomal drug discovery via target repurposing. Eur J Med Chem. 2013 Apr;62:777-84. doi: 10.1016/j.ejmech.2012.07.038. Epub 2012 Jul 31. PubMed PMID: 22889561; PubMed Central PMCID: PMC3516633.
16: Fraedrich K, Schrader J, Ittrich H, Keller G, Gontarewicz A, Matzat V, Kromminga A, Pace A, Moll J, Bläker M, Lohse AW, Hörsch D, Brümmendorf TH, Benten D. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Clin Cancer Res. 2012 Sep 1;18(17):4621-32. doi: 10.1158/1078-0432.CCR-11-2968. Epub 2012 Jul 2. PubMed PMID: 22753592.
17: Fei F, Lim M, Schmidhuber S, Moll J, Groffen J, Heisterkamp N. Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (Danusertib). Mol Cancer. 2012 Jun 21;11:42. doi: 10.1186/1476-4598-11-42. PubMed PMID: 22721004; PubMed Central PMCID: PMC3489684.
18: Zhang Y, Zhang B, Feng WH, Li YY, Cao XC. [Molecular mechanism of Aurora kinase inhibitor PHA739358 in inhibited proliferation and induced apoptosis of breast cancer cells]. Zhonghua Yi Xue Za Zhi. 2012 Jan 3;92(1):45-9. Chinese. PubMed PMID: 22490658.
19: Meulenbeld HJ, Mathijssen RH, Verweij J, de Wit R, de Jonge MJ. Danusertib, an aurora kinase inhibitor. Expert Opin Investig Drugs. 2012 Mar;21(3):383-93. doi: 10.1517/13543784.2012.652303. Epub 2012 Jan 13. Review. PubMed PMID: 22242557.
20: Catucci G, Gilardi G, Jeuken L, Sadeghi SJ. In vitro drug metabolism by C-terminally truncated human flavin-containing monooxygenase 3. Biochem Pharmacol. 2012 Feb 15;83(4):551-8. doi: 10.1016/j.bcp.2011.11.029. Epub 2011 Dec 8. PubMed PMID: 22177984.

Explore Compound Types